Nortadalafil

Descripción general

Descripción

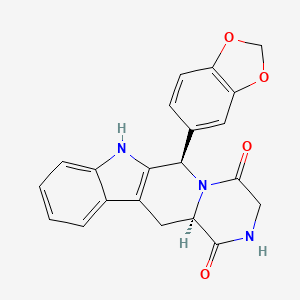

Nortadalafil, también conocido como demethyl tadalafil, es un inhibidor de la fosfodiesterasa tipo 5 (PDE5). Es un derivado del tadalafil, que se utiliza ampliamente para el tratamiento de la disfunción eréctil (DE) y la hipertensión arterial pulmonar (HAP). This compound comparte propiedades farmacológicas similares con el tadalafil, pero presenta diferencias estructurales distintas que contribuyen a sus características únicas .

Aplicaciones Científicas De Investigación

Nortadalafil tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como patrón de referencia en química analítica para el estudio de los inhibidores de la PDE5.

Biología: Investigado por sus efectos en las vías de señalización celular y la inhibición enzimática.

Medicina: Explorado para posibles aplicaciones terapéuticas más allá de la DE y la HAP, como en las enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

Nortadalafil ejerce sus efectos inhibiendo la enzima fosfodiesterasa tipo 5 (PDE5). Esta inhibición conduce a un aumento de los niveles de monofosfato cíclico de guanosina (cGMP), lo que provoca la relajación de las células musculares lisas y un aumento del flujo sanguíneo. Los principales objetivos moleculares son las enzimas PDE5 que se encuentran en el cuerpo cavernoso del pene y la vasculatura pulmonar .

Análisis Bioquímico

Biochemical Properties

Nortadalafil is a PDE5 inhibitor . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .

Cellular Effects

The primary cellular effect of this compound is the relaxation of smooth muscle cells . This is achieved by increasing the levels of cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the PDE5 enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels activate PKG, which then phosphorylates various proteins, leading to smooth muscle relaxation .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound, like other PDE5 inhibitors, are not immediate and may take up to 30 minutes to 2 hours to manifest .

Metabolic Pathways

This compound, as a PDE5 inhibitor, is involved in the cGMP pathway . It inhibits the PDE5 enzyme, preventing the degradation of cGMP . This leads to an increase in cGMP levels, which then activates PKG, leading to the phosphorylation of various proteins and ultimately resulting in smooth muscle relaxation .

Transport and Distribution

It is known that PDE5 inhibitors are distributed throughout the body after oral administration .

Subcellular Localization

The subcellular localization of this compound is not well known. As a PDE5 inhibitor, it is likely to be localized in the cytoplasm where the PDE5 enzyme is found .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de nortadalafil implica la desmetilación del tadalafil. El proceso normalmente incluye los siguientes pasos:

Material de partida: El tadalafil se utiliza como material de partida.

Desmetilación: La reacción de desmetilación se lleva a cabo utilizando reactivos como tribromuro de boro (BBr3) u otros agentes desmetilantes en condiciones controladas.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound puro.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Síntesis a granel: Grandes cantidades de tadalafil se someten a desmetilación utilizando reactivos de calidad industrial.

Optimización: Las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza.

Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar que cumpla con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de reacciones

Nortadalafil experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Puede reducirse bajo condiciones específicas para producir derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se utilizan varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Comparación Con Compuestos Similares

Nortadalafil se compara con otros inhibidores de la PDE5 como el sildenafil y el vardenafil:

Sildenafil: Conocido como Viagra, tiene una duración de acción más corta en comparación con el this compound.

Vardenafil: Similar al sildenafil pero con una duración de acción ligeramente más larga.

Tadalafil: El compuesto principal del this compound, conocido por su larga duración de acción (hasta 36 horas) y utilizado con el nombre comercial Cialis .

Las propiedades estructurales y farmacocinéticas únicas de this compound lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-62-6, 171596-36-4 | |

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nortadalafil interact with its target, and what are the downstream effects?

A: Like tadalafil, this compound is thought to be a phosphodiesterase-type 5 (PDE5) inhibitor. [] While specific studies on this compound's mechanism of action are limited, research suggests that it likely shares a similar mechanism with tadalafil. PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the corpus cavernosum and subsequently promoting smooth muscle relaxation and increased blood flow. []

Q2: What is the structural characterization of this compound?

A: this compound is a tadalafil analog lacking the N-methyl group present in tadalafil. While specific spectroscopic data might vary across studies, techniques like mass spectrometry and NMR spectroscopy are commonly employed for its structural elucidation. [, , ] For instance, researchers have successfully isolated and characterized a novel tadalafil analogue, N-cyclopentyl this compound, from a health supplement. []

Q3: Have any novel tadalafil analogues related to this compound been discovered?

A: Yes, recent research has uncovered new tadalafil analogues structurally similar to this compound. For example, "bisprethis compound" has been identified in health products, featuring a unique structure where the N-methyl group of tadalafil is replaced by a tadalafil precursor moiety. [] Another newly identified analogue is N-cyclohexyl this compound, found as an adulterant in a dietary supplement. [] These findings highlight the ongoing emergence of new tadalafil-related compounds in the market.

Q4: Are there analytical methods available to detect this compound and its analogues in various products?

A: Yes, researchers have developed sensitive and specific analytical methods for the detection and quantification of this compound and its analogues. One approach utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for the identification of phosphodiesterase type 5 (PDE-5) inhibitors, including this compound, in complex matrices like Chinese tonic liquors. [] Another study describes the development of a skeleton-specific antibody and gold nanoparticle-based immunochromatographic sensor (AuNPs-ICS) for the simultaneous detection of various tadalafil adulterants, including this compound, in health food products. []

Q5: Has the concept of molecular softness been explored in the context of developing analytical methods for this compound?

A: Yes, computational chemistry, particularly the concept of molecular softness based on frontier molecular orbital (FMO) theory, has been investigated to enhance the performance of antibodies used in this compound detection. Research suggests that haptens with increased softness while maintaining the appropriate three-dimensional (3D) structure can lead to improved antibody performance in immunoassays. [] This approach aims to develop more sensitive and specific methods for detecting this compound and related compounds in various matrices.

Q6: What is known about the safety and regulatory aspects of this compound?

A: Given its presence in products marketed without official approval, the safety profile of this compound raises concerns. [, , ] One documented case involves the recall of "Arize Herbal capsules" due to the undeclared presence of this compound, highlighting potential health risks associated with its unapproved use. [] The lack of comprehensive toxicological data necessitates further research to understand the potential adverse effects of this compound fully.

Q7: What are the potential implications of finding this compound in dietary supplements?

A: The discovery of this compound and its analogues in dietary supplements poses significant concerns. Firstly, their presence in products marketed for enhancing sexual performance raises safety issues due to their potential pharmacological effects, especially for individuals with pre-existing health conditions or those taking nitrates. Secondly, the deliberate adulteration of these products with unapproved pharmaceutical ingredients undermines consumer trust and highlights the need for stricter regulatory oversight to protect public health. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.